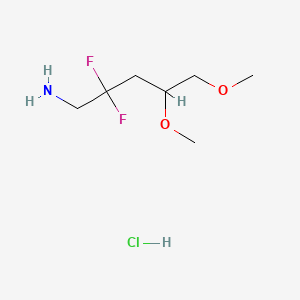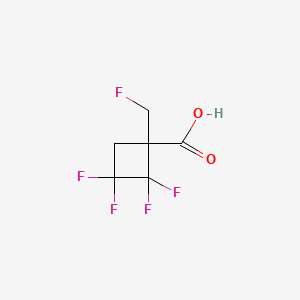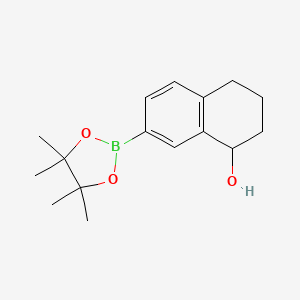
Methyl 2-(4-chlorothiophen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorothiophen-2-yl)acetate is an organic compound with the molecular formula C7H7ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro substituent at the 4-position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(4-chlorothiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-chlorothiophen-2-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(4-chlorothiophen-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Derivatives with different substituents replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorothiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-chlorothiophen-2-yl)acetate depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloro and ester groups can interact with the enzyme’s amino acid residues, leading to inhibition of its activity. The thiophene ring can also participate in π-π interactions with aromatic residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Methyl 2-(4-chlorothiophen-2-yl)acetate can be compared with other thiophene derivatives, such as:
Methyl 2-(5-chlorothiophen-2-yl)acetate: Similar structure but with the chloro substituent at the 5-position.
Methyl 2-(2-chlorothiophen-2-yl)acetate: Chloro substituent at the 2-position.
Methyl 2-(4-bromothiophen-2-yl)acetate: Bromine substituent instead of chlorine.
Uniqueness: The position of the chloro substituent in this compound can influence its reactivity and interactions with other molecules, making it unique compared to its isomers and analogs.
Propiedades
Fórmula molecular |
C7H7ClO2S |
|---|---|
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
methyl 2-(4-chlorothiophen-2-yl)acetate |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)3-6-2-5(8)4-11-6/h2,4H,3H2,1H3 |
Clave InChI |
WRMXHXRTMWOYML-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=CS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)


![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)




![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)




